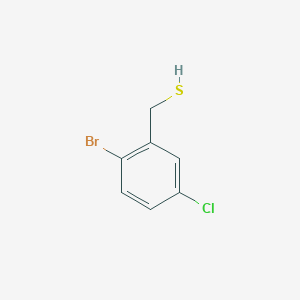
1-(Butan-2-yl)-1H-indol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butan-2-yl)-1H-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of an indole core with a butan-2-yl group attached to the nitrogen atom at position 1 and an amine group at position 4.
準備方法
The synthesis of 1-(Butan-2-yl)-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Another approach involves the reductive amination of 1-(Butan-2-yl)-1H-indole-4-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(Butan-2-yl)-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-(Butan-2-yl)-1H-indoline-4-amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles such as alkyl halides or acyl chlorides can react to form N-substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles under controlled temperature and pH conditions. Major products formed from these reactions include indole-4-carboxylic acids, indoline derivatives, N-substituted indoles, and Schiff bases.
科学的研究の応用
1-(Butan-2-yl)-1H-indol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1-(Butan-2-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction. Additionally, it can inhibit certain enzymes involved in metabolic pathways, altering cellular processes and physiological responses.
類似化合物との比較
1-(Butan-2-yl)-1H-indol-4-amine can be compared with other indole derivatives such as:
1-Methyl-1H-indol-4-amine: Similar structure but with a methyl group instead of a butan-2-yl group.
1-(Butan-2-yl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group at position 3 instead of an amine group at position 4.
1-(Butan-2-yl)-1H-indole-2,3-dione: Features a dione group at positions 2 and 3.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
1-butan-2-ylindol-4-amine |
InChI |
InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |
InChIキー |
BCGGLBIDKZIXOO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C=CC2=C(C=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


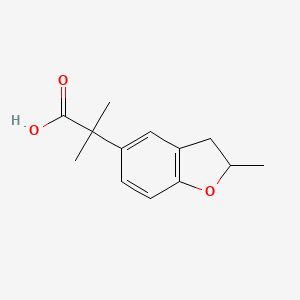
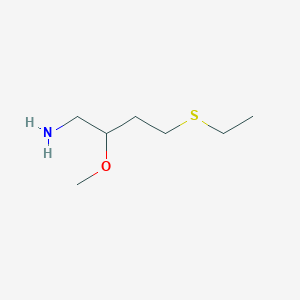
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
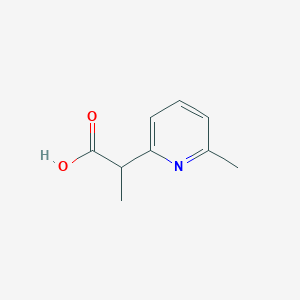
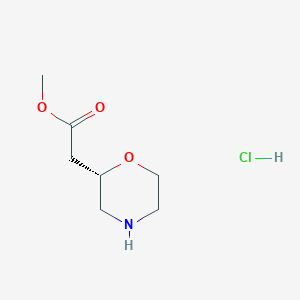

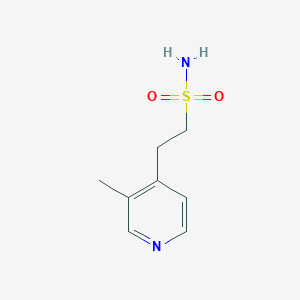

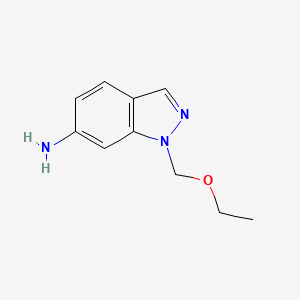
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)
